N-(4-methoxyphenyl)aziridine-1-carboxamide N-(4-methoxyphenyl)aziridine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 3647-17-4
VCID: VC18520688
InChI: InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

N-(4-methoxyphenyl)aziridine-1-carboxamide

CAS No.: 3647-17-4

Cat. No.: VC18520688

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)aziridine-1-carboxamide - 3647-17-4

Specification

CAS No. 3647-17-4
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name N-(4-methoxyphenyl)aziridine-1-carboxamide
Standard InChI InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13)
Standard InChI Key GBDLUTIVVYJERP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)N2CC2

Introduction

Chemical Identity and Structural Properties

N-(4-Methoxyphenyl)aziridine-1-carboxamide belongs to the aziridine class of heterocyclic compounds, distinguished by a strained three-membered ring containing one nitrogen and two carbon atoms. Its molecular formula, C₁₀H₁₂N₂O₂, corresponds to a molecular weight of 192.21 g/mol . Key structural features include:

  • Aziridine core: The nitrogen atom at position 1 is substituted with a carboxamide group, while the 4-methoxyphenyl moiety is attached via the amide linkage.

  • Stereoelectronic effects: The ring strain of the aziridine enhances reactivity, facilitating nucleophilic ring-opening reactions .

The compound’s canonical SMILES (COC1=CC=C(C=C1)NC(=O)N2CC2) and InChIKey (GBDLUTIVVYJERP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Synthesis and Synthetic Methodologies

Primary Synthetic Routes

The synthesis of N-(4-methoxyphenyl)aziridine-1-carboxamide typically involves nucleophilic substitution or cyclization reactions:

  • Reaction of 4-Methoxyphenyl Isocyanate with Aziridine Derivatives:

    • 4-Methoxyphenyl isocyanate reacts with aziridine in anhydrous solvents (e.g., THF or DCM) under inert conditions to yield the target compound.

    • Mechanism: Nucleophilic attack by the aziridine’s nitrogen on the isocyanate’s electrophilic carbon, followed by proton transfer (Figure 1).

  • Alternative Pathways:

    • Weinreb Amide Intermediates: Aziridine ketones, generated via Weinreb amide arylation, can be reduced to alcohols and further functionalized .

    • Davidsen Activation: While primarily used for NH-aziridine-2-carboxamides , this method highlights the broader utility of activated intermediates in aziridine chemistry.

Chemical Reactivity and Functionalization

The aziridine ring’s inherent strain drives diverse reactivity:

Ring-Opening Reactions

  • Nucleophilic Attack: Primary amines or thiols induce ring opening, producing linear diamines or thioethers .

    • Example: Reaction with ethylenediamine yields N-(4-methoxyphenyl)-N'-(2-aminoethyl)urea, a potential polymer precursor .

  • Acid-Catalyzed Hydrolysis: Generates N-(4-methoxyphenyl)-β-amino alcohols, intermediates for bioactive molecules .

Polymerization

  • Anionic Polymerization: Initiated by strong bases (e.g., KOtBu), the aziridine ring polymerizes to form polyethyleneimine (PEI) analogs with tunable branching .

    • Applications: Gene delivery vectors, CO₂ capture materials .

Industrial and Research Applications

Organic Synthesis

  • Chiral Auxiliary: The aziridine framework facilitates asymmetric synthesis of β-amino alcohols and alkaloids .

    • Example: Enantioselective synthesis of (R)-tamsulosin, a prostate therapeutic .

Materials Science

  • Coordination Polymers: Aziridine-carboxamide ligands complex with transition metals (e.g., Cu²⁺) to form porous materials for gas storage .

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